8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound features a triazolo[4,3-a]pyridin-3-one core substituted with a 3-chlorophenyl-1,2,4-oxadiazole moiety at position 8 and a 2-(4-methylpiperidin-1-yl)-2-oxoethyl group at position 2.
Properties
IUPAC Name |
8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-14-7-10-27(11-8-14)18(30)13-29-22(31)28-9-3-6-17(20(28)25-29)21-24-19(26-32-21)15-4-2-5-16(23)12-15/h2-6,9,12,14H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCAZTJLULOHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. These methods often utilize advanced reactors and precise control of reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and sulfonyl groups play a crucial role in its binding affinity and activity. These interactions can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-chlorophenyl group in the target compound increases lipophilicity compared to M177-0584’s phenyl group, which may enhance target binding in hydrophobic pockets .
- Synthetic Complexity : Compound 6 () requires multistep synthesis involving thiazolopyrimidine intermediates, whereas the target compound’s synthesis likely involves modular coupling of preformed oxadiazole and piperidine units .
- Heterocyclic Diversity: Compound 1l () incorporates a tetrahydroimidazo-pyridine core with ester groups, contrasting with the triazolo-pyridinone scaffold of the target compound. This difference may influence solubility and metabolic stability .
Computational and Analytical Comparisons
Table 2: Analytical and Computational Data for Analogous Compounds
Key Observations :
- Spectroscopic Confirmation : Compound 6 and 1l were validated via NMR and MS, whereas the target compound’s characterization would require similar protocols .
Biological Activity
The compound 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic molecule featuring multiple functional groups known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's structure includes:
- Oxadiazole ring : Known for its role in various pharmacological activities.
- Triazolopyridine core : Associated with anti-cancer and anti-inflammatory properties.
- Chlorophenyl and piperidine moieties : Contribute to the compound's interaction with biological targets.
Molecular Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The triazole and oxadiazole functionalities are particularly influential in modulating biochemical pathways.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression and inflammation.
- Receptor Modulation : Potential effects on neurotransmitter receptors could lead to neuroprotective or cognitive-enhancing outcomes.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the oxadiazole and triazole frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : Compounds similar to the target molecule showed IC50 values ranging from 1.8 µM to 4.5 µM, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 1.2 µM) .
Antimicrobial Properties
Compounds with similar structural features have been reported to possess antimicrobial activities against a range of pathogens. The presence of nitrogen-containing heterocycles enhances their efficacy in disrupting microbial cell membranes.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its structural components:
- Absorption : Heterocyclic compounds often display improved solubility and absorption characteristics.
- Distribution : Lipophilicity due to chlorophenyl and piperidine groups may enhance tissue penetration.
- Metabolism : The presence of multiple functional groups suggests potential for metabolic transformations that can affect bioavailability.
Research Findings and Case Studies
| Study | Findings | IC50 Values |
|---|---|---|
| Egyptian Journal of Chemistry | Evaluated various oxadiazole derivatives; found significant cytotoxicity against MCF-7 cells. | 1.8 µM (most potent) |
| PubChem Database | Analyzed structural properties and biological activities; highlighted the role of oxadiazole in anticancer activity. | Not specified |
| PMC Article on Allosteric Modulators | Discussed potential interactions with metabotropic receptors; suggested cognitive enhancement properties. | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
